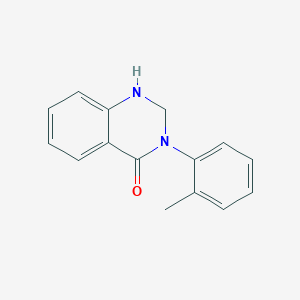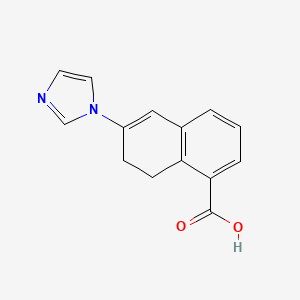
1-Fluoro-2-(2-fluorophenyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-2-(2-fluorophenyl)naphthalene is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of two fluorine atoms attached to the naphthalene ring system. It is primarily used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-2-(2-fluorophenyl)naphthalene can be synthesized through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced organic synthesis techniques. The process may include the use of anhydrous solvents, copper powder, and specific reaction conditions such as high temperatures and controlled environments .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-2-(2-fluorophenyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may yield dihydronaphthalenes.
Scientific Research Applications
1-Fluoro-2-(2-fluorophenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: It is used in the study of biological pathways and interactions.
Industry: It is used in the production of advanced materials and chemicals
Mechanism of Action
The mechanism of action of 1-Fluoro-2-(2-fluorophenyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the formation of reactive intermediates, which can interact with biological molecules and alter their function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Fluoronaphthalene: Similar in structure but with only one fluorine atom.
2,2’-Difluorobiphenyl: Contains two fluorine atoms but in a biphenyl structure.
1,2-Difluoronaphthalene: Similar structure with fluorine atoms in different positions.
Uniqueness: 1-Fluoro-2-(2-fluorophenyl)naphthalene is unique due to its specific arrangement of fluorine atoms on the naphthalene ring system. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
1214326-13-2 |
|---|---|
Molecular Formula |
C16H10F2 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
1-fluoro-2-(2-fluorophenyl)naphthalene |
InChI |
InChI=1S/C16H10F2/c17-15-8-4-3-7-13(15)14-10-9-11-5-1-2-6-12(11)16(14)18/h1-10H |
InChI Key |
UJZHADOYXSMEAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2F)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


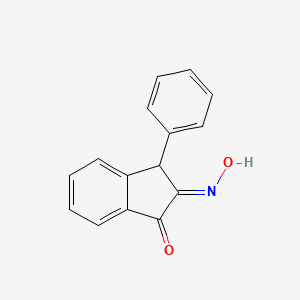
![9-Fluoro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B11872386.png)
![6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11872391.png)
![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11872400.png)

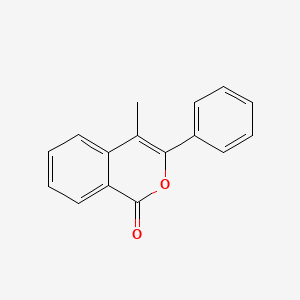

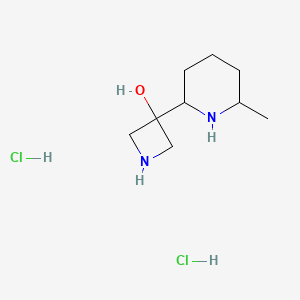
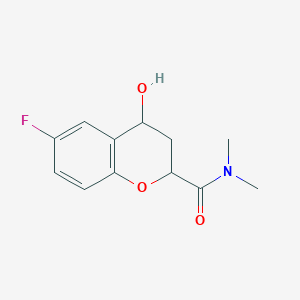

![1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile](/img/structure/B11872427.png)
